(1R,2S)-2-Amino-5,5-difluoro-cyclohexanol
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Overview
Description
(1R,2S)-2-Amino-5,5-difluoro-cyclohexanol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The compound’s unique structure, featuring both amino and difluoro groups on a cyclohexanol ring, makes it a valuable subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-5,5-difluoro-cyclohexanol typically involves the following steps:
Starting Material: The synthesis often begins with a cyclohexanone derivative.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Chiral Resolution: The enantiomers are separated using chiral chromatography or crystallization techniques to obtain the desired (1R,2S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and amination processes, followed by efficient chiral resolution techniques to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Amino-5,5-difluoro-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Various nucleophiles, solvents like acetonitrile or DCM.
Major Products
Oxidation: Formation of 2,5,5-trifluoro-cyclohexanone.
Reduction: Formation of 2-amino-5,5-difluoro-cyclohexane.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
(1R,2S)-2-Amino-5,5-difluoro-cyclohexanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Amino-5,5-difluoro-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Amino-5-fluoro-cyclohexanol: Similar structure with one less fluorine atom.
(1R,2S)-2-Amino-5,5-dichloro-cyclohexanol: Chlorine atoms instead of fluorine.
(1R,2S)-2-Amino-5,5-dimethyl-cyclohexanol: Methyl groups instead of fluorine.
Uniqueness
(1R,2S)-2-Amino-5,5-difluoro-cyclohexanol is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The difluoro groups enhance the compound’s stability and lipophilicity, making it distinct from its analogs.
Properties
IUPAC Name |
(1R,2S)-2-amino-5,5-difluorocyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGREFWTLMOQGZ-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1N)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]([C@H]1N)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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